2,3,5-Trimethylhexane
Overview
Description
2,3,5-Trimethylhexane is an organic compound with the chemical formula C9H20. It is a branched alkane, specifically a derivative of hexane, where three methyl groups are substituted at the 2nd, 3rd, and 5th positions of the hexane chain. This compound is a colorless liquid at room temperature and is known for its role as a volatile organic compound .
Synthetic Routes and Reaction Conditions:
Thin Hydrogenation: This method involves the catalytic hydrogenation of hexene with methyl alkane.
Dehydration of Alcohols and Ethers: 2,3,5-Trimethylhexanol or 2,3,5-trimethylhexyl ether can be dehydrated to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Although less common, reduction reactions can convert any oxidized forms of this compound back to its original alkane state.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 2,3,5-trimethylhexanol, 2,3,5-trimethylhexanone, or 2,3,5-trimethylhexanoic acid.
Substitution: Halogenated derivatives such as 2,3,5-trimethylhexyl chloride or bromide.
Mechanism of Action
Target of Action
2,3,5-Trimethylhexane is an organic compound . As a small molecule, it doesn’t have a specific biological target. Instead, it interacts with a variety of molecules in the body, depending on its chemical properties and the environment.
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. It can dissolve in lipids and other organic compounds, which allows it to penetrate biological membranes and interact with various molecules within cells .
Biochemical Pathways
As a nonpolar organic compound, this compound doesn’t directly participate in any specific biochemical pathways. It can affect the physical properties of biological membranes and other structures, which may indirectly influence various biochemical processes .
Pharmacokinetics
It is likely metabolized in the liver and excreted in the urine .
Result of Action
The primary effects of this compound are likely due to its physical properties rather than specific biochemical interactions. For example, it may disrupt the function of biological membranes, potentially affecting a wide range of cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility and distribution within the body may be affected by temperature and the presence of other substances. Its volatility also means that it can easily evaporate, which can affect its concentration in the environment and the body .
Scientific Research Applications
2,3,5-Trimethylhexane has several applications in scientific research:
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used as an additive in gasoline and diesel to improve the anti-knock performance of fuels.
Comparison with Similar Compounds
- 2,2,3-Trimethylhexane
- 2,3,4-Trimethylhexane
- 2,3,3-Trimethylhexane
Comparison: 2,3,5-Trimethylhexane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For example, the boiling point and density of this compound differ from those of its isomers due to variations in molecular structure and intermolecular interactions .
Properties
IUPAC Name |
2,3,5-trimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGLTLJZCVNPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870833 | |
Record name | 2,3,5-Trimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 2,3,5-Trimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14614 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
11.7 [mmHg] | |
Record name | 2,3,5-Trimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14614 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1069-53-0 | |
Record name | 2,3,5-Trimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1069-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,5-trimethylhexane in lung cancer research?
A1: this compound has been identified as a volatile organic compound (VOC) potentially linked to lung cancer. Research suggests that this compound is released at higher levels by lung cancer cells compared to normal cells in in vitro settings. [, ] This difference in emission levels makes this compound a potential candidate for further investigation as a biomarker for lung cancer detection.
Q2: How was this compound identified and quantified in these studies?
A2: The researchers used gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify this compound in the headspace of cell cultures. [, ] Two different pre-concentration techniques were employed: monolithic material sorptive extraction (MMSE) and thermal desorption (TD) sorbent tubes, demonstrating the applicability of different analytical approaches for VOC analysis in biological samples.
Q3: What are the limitations of the current research regarding this compound and lung cancer?
A3: The existing research primarily focuses on in vitro studies, which may not fully represent the complex biological environment in vivo. [] Additionally, while the differences in this compound emission levels are noteworthy, further research is necessary to determine the sensitivity and specificity of this VOC as a biomarker for lung cancer. Factors such as individual variability, environmental influences, and other confounding factors need to be considered in future research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.